molecular formula C22H32N4O2 B5380686 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5380686
M. Wt: 384.5 g/mol
InChI Key: GNDCAVPGKOAVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CX516, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. CX516 is a potent and selective ampakine that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide modulates the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the neurotransmitter that activates them. This leads to an increase in synaptic transmission and synaptic plasticity, which are essential for learning and memory.
Biochemical and Physiological Effects:
1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to enhance cognitive function and memory in animal models and human clinical trials. 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has also been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a positive effect on synaptic plasticity, which is essential for learning and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its potent and selective action on AMPA receptors, its ability to enhance cognitive function and memory, and its potential therapeutic applications in the treatment of cognitive disorders. The limitations of using 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide include the development of more potent and selective ampakines, the investigation of its potential therapeutic applications in the treatment of cognitive disorders, and the exploration of its mechanism of action and potential side effects. Further research is needed to fully understand the safety and efficacy of 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide and other ampakines for human use.

Synthesis Methods

The synthesis of 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are cyclopropylacetic acid, pyridine-2-carboxylic acid, and piperidine. The key intermediate, 1-(cyclopropylacetyl)-1,4'-bipiperidine-3-carboxylic acid, is obtained by reacting cyclopropylacetic acid with piperidine, followed by the cyclization of the resulting intermediate with pyridine-2-carboxylic acid. The final step involves the coupling of the key intermediate with pyridin-2-ylmethylamine to form 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide.

Scientific Research Applications

1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). 1'-(cyclopropylacetyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to enhance cognitive function and memory in animal models and human clinical trials.

properties

IUPAC Name

1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c27-21(14-17-6-7-17)25-12-8-20(9-13-25)26-11-3-4-18(16-26)22(28)24-15-19-5-1-2-10-23-19/h1-2,5,10,17-18,20H,3-4,6-9,11-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCAVPGKOAVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)CC3CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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